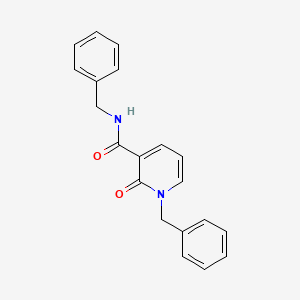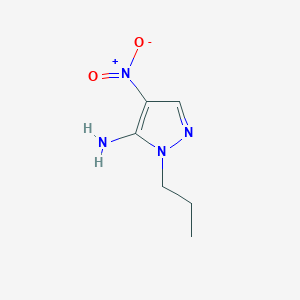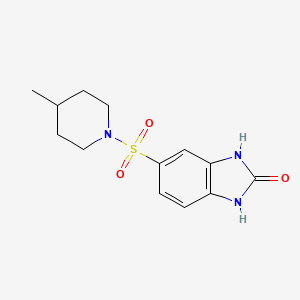
5-(4-Methyl-piperidine-1-sulfonyl)-1,3-dihydro-benzoimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methyl-piperidine-1-sulfonyl)-1,3-dihydro-benzoimidazol-2-one, also known as MPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylbenzimidazoles, which are known for their diverse biological activities. MPSB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Pharmacological Activity : Research on dialkylaminobenzimidazoles, which are structurally related to "5-(4-Methyl-piperidine-1-sulfonyl)-1,3-dihydro-benzoimidazol-2-one," has identified compounds with significant pharmacological activities. These activities include antiarrhythmic, antiaggregation, hemorheological, AT1 angiotensin- and NHE-1-inhibiting, and antiserotonin activities, indicating a broad spectrum of potential therapeutic applications (Zhukovskaya et al., 2017).
Anticancer Potential : Synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been conducted to evaluate their anticancer potential. Certain synthesized compounds have demonstrated strong anticancer activity, suggesting the potential use of "this compound" derivatives in cancer therapy (Rehman et al., 2018).
Antimicrobial Activity : Studies have focused on synthesizing and evaluating the antimicrobial efficacy of piperidine derivatives against various pathogens, including those affecting Lycopersicon esculentum (tomato plants). This research highlights the potential agricultural applications of such compounds in combating plant diseases (Vinaya et al., 2009).
Enzyme Inhibition for Alzheimer’s Treatment : New heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential drug candidates for the treatment of Alzheimer’s disease, focusing on their enzyme inhibition activity against acetylcholinesterase (AChE). This indicates the compound's relevance in developing treatments for neurodegenerative diseases (Rehman et al., 2018).
Antibacterial Contender Against Superbugs : Piperazine sulfynol derivatives, structurally related to the target compound, have been explored as new antibacterial contenders against Methicillin-resistant Staphylococcus aureus (MRSA). This research highlights the compound's potential in addressing antibiotic resistance, a growing concern in medical science (Prasad et al., 2022).
Eigenschaften
IUPAC Name |
5-(4-methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-4-6-16(7-5-9)20(18,19)10-2-3-11-12(8-10)15-13(17)14-11/h2-3,8-9H,4-7H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIIXYBVZYPTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322830 |
Source


|
| Record name | 5-(4-methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
708216-42-6 |
Source


|
| Record name | 5-(4-methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2648256.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2648257.png)
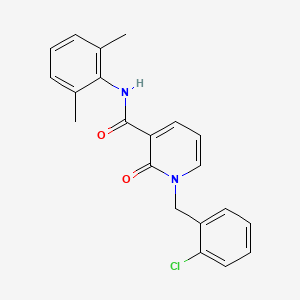
![Ethyl 2-[[5-[(4-ethoxycarbonyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B2648259.png)

![N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine](/img/structure/B2648263.png)
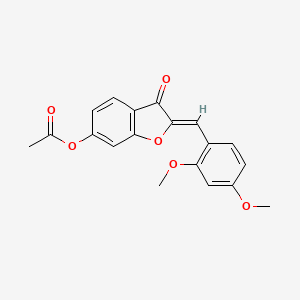
![3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2648266.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2648268.png)
![ethyl 3-({[2-methyl-5-(1H-pyrazol-5-yl)-3-furyl]sulfonyl}amino)benzoate](/img/structure/B2648269.png)
